molecular formula C22H21NO4S B6485090 N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide CAS No. 941993-30-2

N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide

Cat. No. B6485090
CAS RN: 941993-30-2
M. Wt: 395.5 g/mol
InChI Key: FNJRBXFVQHALFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide (NPPPSB) is a chemical compound that has been used in laboratory experiments for various purposes, including as an inhibitor of enzymes, a preservative, and a surfactant. NPPPSB is a relatively new compound, and its potential applications are still being explored.

Scientific Research Applications

N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has been used in various scientific research applications, including as an inhibitor of enzymes, a preservative, and a surfactant. N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has been used as an inhibitor of enzymes such as carbonic anhydrase, which is involved in the regulation of pH in the body. N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has also been used as a preservative to extend the shelf life of food products, as well as a surfactant to reduce the surface tension of water.

Mechanism of Action

N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing it from catalyzing its reaction. This binding is believed to be reversible, meaning that the enzyme can be reactivated once the N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide is removed.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide are still being studied, but it is believed that N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide may have a number of beneficial effects. In particular, N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has been shown to inhibit the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. Inhibition of this enzyme may have a number of beneficial effects, including reducing inflammation and improving blood flow.

Advantages and Limitations for Lab Experiments

N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has several advantages for use in laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. In addition, N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has been shown to be an effective inhibitor of enzymes, a preservative, and a surfactant. However, there are some limitations to using N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide in laboratory experiments. For example, N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide is not very soluble in water, so it may not be suitable for use in aqueous solutions.

Future Directions

N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide has potential applications in a variety of fields, including medicine, food science, and environmental science. In medicine, N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide may be used to develop new drugs or treatments for conditions such as inflammation and blood flow disorders. In food science, N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide may be used as a preservative to extend the shelf life of food products. In environmental science, N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide may be used as a surfactant to reduce the surface tension of water. In addition, further research is needed to better understand the biochemical and physiological effects of N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide.

Synthesis Methods

N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide is synthesized by a two-step process. The first step involves the reaction of 4-hydroxybenzamide with 2-phenoxybenzoyl chloride in the presence of a base, such as potassium carbonate. This reaction produces N-(2-phenoxybenzoyl)-4-hydroxybenzamide. The second step involves the reaction of N-(2-phenoxybenzoyl)-4-hydroxybenzamide with propane-2-sulfonyl chloride in the presence of a base, such as potassium carbonate. This reaction produces N-(2-phenoxyphenyl)-4-(propane-2-sulfonyl)benzamide.

properties

IUPAC Name

N-(2-phenoxyphenyl)-4-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-16(2)28(25,26)19-14-12-17(13-15-19)22(24)23-20-10-6-7-11-21(20)27-18-8-4-3-5-9-18/h3-16H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJRBXFVQHALFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(isopropylsulfonyl)-N-(2-phenoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.